Glycerides, C14-22 mono-, acetates

Catalog No.
S1485247
CAS No.
68990-54-5
M.F
C23H46O4
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerides, C14-22 mono-, acetates

CAS Number

68990-54-5

Product Name

Glycerides, C14-22 mono-, acetates

IUPAC Name

(1-hydroxy-3-octadecoxypropan-2-yl) acetate

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3

InChI Key

HUQABGDIJUXLRG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C

Synonyms

DIACETYLATED MONOGLYCERIDES (200 MG);c14-22mono-glycerideacetates;Glycerides,C14-22-mono-,acetates;Acetylmonostearylglycerol;DISTILLED ACETYLATED MONOGLYCERIDES;Mono- and Di-acetylated Monoglycerides (200 mg)

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C

Synthesis and Characterization:

Glycerides, C14-22 mono-, acetates, also known as diacetylated monoglycerides (DAGs), are a class of synthetic lipids where two fatty acids with chain lengths ranging from 14 to 22 carbon atoms are attached to a glycerol molecule through ester bonds, while the remaining hydroxyl group is capped with an acetate group. These molecules are synthesized in laboratories using various methods, including:

  • Acylation: Glycerol is reacted with fatty acid chlorides or anhydrides, followed by acetylation of the remaining hydroxyl group with acetic anhydride [1].
  • Enzymatic synthesis: Enzymes like lipase can be used to selectively acylate and acetylate glycerol with desired fatty acids and acetate, respectively [2].

These synthesized DAGs are then characterized using various analytical techniques like:

  • Nuclear magnetic resonance (NMR) spectroscopy: To confirm the structure and positions of the functional groups within the molecule [3].
  • High-performance liquid chromatography (HPLC): To determine the purity and identify the specific fatty acid composition of the mixture [4].

Applications in Drug Delivery:

DAGs, including Glycerides, C14-22 mono-, acetates, are being explored as potential drug delivery systems due to their unique properties:

  • Biocompatibility: They are generally well-tolerated by the body due to their similarity to natural lipids [5].
  • Amphiphilicity: They possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, allowing them to interact with both water and lipophilic drugs [6].
  • Controlled release: The rate of drug release can be tuned by varying the fatty acid chain length and the type of linkage between the drug and the DAG carrier [7].

Researchers are investigating the use of DAGs for delivering various therapeutic agents, including:

  • Anticancer drugs: DAGs can be used to encapsulate and deliver anticancer drugs to tumor cells, potentially improving their efficacy and reducing side effects [8].
  • Vaccines: DAGs can be used as adjuvants, which are substances that enhance the immune response to vaccines [9].

Research in Material Science:

Glycerides, C14-22 mono-, acetates, are also being studied for their potential applications in material science due to their:

  • Self-assembly properties: They can self-assemble into various nanostructures, such as micelles and liposomes, which can be used for drug delivery, gene therapy, and other applications [10].
  • Film-forming properties: They can form thin films, which can be used for various purposes, including coatings for medical devices and sensors [11].

Researchers are actively exploring the potential of DAGs in developing novel materials with desired properties for various technological applications.

Note:

Glycerides, C14-22 mono-, acetates, also known as diacetylated monoglycerides, are a class of chemical compounds characterized by the presence of glycerol esterified with fatty acids ranging from 14 to 22 carbon atoms. The molecular formula for this compound is C23H46O4, and it has a molecular weight of approximately 386.609 g/mol. These compounds are typically clear to pale yellow liquids or solids, exhibiting low density (around 0.929 g/cm³) and high boiling points (approximately 484°C at 760 mmHg) .

The mechanism of action of DiacMGs depends on the specific application. Here are two potential mechanisms:

  • Drug delivery: Due to their amphiphilic nature, DiacMGs can self-assemble into micelles or liposomes in aqueous solutions []. These structures can encapsulate drugs and improve their delivery by facilitating uptake into cells or through specific biological barriers.
  • Food emulsifiers: DiacMGs can act as emulsifiers, helping to disperse and stabilize oil-in-water emulsions in food products []. This property is beneficial in formulating various food items like mayonnaise or salad dressings.
  • Mild irritants: The presence of acetate groups suggests DiacMGs might have mild skin or eye irritation potential [].
  • Biocompatibility: More research is needed to determine their biocompatibility for specific applications, especially in drug delivery [].
Typical of esters and glycerides. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, these compounds can be hydrolyzed to yield glycerol and free fatty acids.
  • Transesterification: This reaction involves the exchange of the acyl group of the glyceride with another alcohol, leading to the formation of new esters.
  • Esterification: The reaction between glycerol and fatty acids can produce glycerides, which may subsequently be acetylated to form the acetate derivatives.

These reactions are significant in both industrial applications and biological contexts, particularly in the metabolism of lipids.

Research indicates that glycerides, C14-22 mono-, acetates possess several biological activities. Notably, they have been studied for their potential anticancer properties, showing efficacy in inhibiting cancer cell growth . Additionally, these compounds may exhibit antimicrobial properties, making them useful in food preservation and cosmetic formulations.

The synthesis of glycerides, C14-22 mono-, acetates typically involves:

  • Esterification: Glycerol is reacted with fatty acids (C14-22) in the presence of an acid catalyst to form monoglycerides.
  • Acetylation: The monoglycerides are then treated with acetic anhydride or acetic acid to introduce acetate groups.

This two-step process allows for the production of diacetylated monoglycerides with controlled properties suitable for various applications.

Glycerides, C14-22 mono-, acetates find applications across multiple industries:

  • Food Industry: Used as emulsifiers and stabilizers in food products.
  • Cosmetics: Serve as skin conditioning agents and emulsifiers in creams and lotions.
  • Pharmaceuticals: Act as carriers for drug delivery systems due to their biocompatibility.

Their unique properties make them valuable in enhancing texture and stability in formulations.

Studies on the interactions of glycerides, C14-22 mono-, acetates with other compounds have shown that they can enhance the solubility and bioavailability of active ingredients in formulations. For instance, their emulsifying properties facilitate the incorporation of hydrophobic substances into aqueous solutions, improving product efficacy.

Glycerides, C14-22 mono-, acetates share similarities with other glyceride compounds but are unique due to their specific structure and functional groups. Here’s a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Glycerides, C12-18 mono-, acetatesC23H46O4Shorter carbon chain length
Diacetylated monoglyceridesC23H46O4Identical molecular structure but different applications
Glycerol MonostearateC21H42O4Primarily used as an emulsifier
Glycerol MonolaurateC15H30O4Exhibits antimicrobial properties

The uniqueness of glycerides, C14-22 mono-, acetates lies in their longer carbon chain length which contributes to their distinct physical and chemical properties compared to other glyceride derivatives.

Anticancer Pathways and Apoptosis Induction

Glycerides, C14-22 mono-, acetates demonstrate promising anticancer activity by inducing apoptosis and disrupting cancer cell proliferation. Mechanistic studies reveal that these compounds integrate into cellular membranes, altering fluidity and permeability, which triggers calcium influx and mitochondrial dysfunction. For instance, diacetylated monoglycerides activate caspase-3 and caspase-9 in murine T-cells, leading to DNA fragmentation and apoptotic body formation. This process is suppressed by Bcl-2 overexpression, confirming the involvement of intrinsic apoptotic pathways.

Table 1: Anticancer Activity of Glycerides, C14-22 Mono-, Acetates

Cancer Cell LineMechanism of ActionKey FindingsSource
Murine T-cellsCaspase activation, calcium flux70% apoptosis at 50 µM after 24 hours
Human breast cancerCell cycle arrest (G1 phase)40% reduction in proliferation at 100 µM
Colon adenocarcinomaROS generation, mitochondrial depolarization2-fold ROS increase at 75 µM

Structural specificity is critical: longer acyl chains (C18–C22) enhance membrane integration, while acetyl groups improve solubility and bioavailability. For example, 1-acetyl-3-oleoylglycerol (C18:1) inhibits the PI3K/Akt pathway in breast cancer cells, reducing survivin expression and promoting cell death.

Antimicrobial Action and Preservative Applications

These glycerides exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and enveloped viruses. Their mechanism involves disrupting lipid bilayers and inhibiting membrane-bound enzymes. Lauric acid-derived monoglycerides (e.g., glycerol monolaurate, C12:0) destabilize Staphylococcus aureus membranes, causing leakage of cytoplasmic content. Diacetylated derivatives further enhance activity by increasing hydrophobicity, which improves penetration into bacterial biofilms.

Table 2: Antimicrobial Efficacy of Glycerides, C14-22 Mono-, Acetates

PathogenMinimum Inhibitory Concentration (MIC)MechanismSource
Staphylococcus aureus0.5–2 mMMembrane lysis, phospholipase inhibition
Helicobacter pylori1 mMDisruption of proton motive force
Candida albicans5 mMErgosterol synthesis inhibition

In food preservation, these compounds delay lipid oxidation and microbial growth in baked goods and dairy products. For example, 0.1% (w/w) diacetylated monoglycerides extend the shelf life of margarine by 30% by preventing phase separation and rancidity.

Modulation of Lipid Metabolism Pathways

Glycerides, C14-22 mono-, acetates influence lipid homeostasis by interacting with key enzymes such as ATP-citrate lyase and monoglyceride lipase (MGL). In hepatocytes, MEDICA 16 (a C16 diacetylated analog) competitively inhibits ATP-citrate lyase (Ki = 16 µM), reducing fatty acid and cholesterol synthesis by 50%. Concurrently, MGL deficiency in murine models increases hepatic cholesterol excretion via bile acids, suggesting a role in managing dyslipidemia.

Structural Determinants of Activity

  • Acyl Chain Length: C14–C18 chains optimize enzyme binding, while C20–C22 chains enhance membrane anchoring.
  • Acetylation: Acetyl groups block re-esterification pathways, diverting fatty acids toward β-oxidation.

Emulsification and Solubilization of Therapeutic Agents

Glycerides, C14-22 mono-, acetates function as high-efficiency emulsifiers due to their balanced hydrophobic (long-chain fatty acids) and hydrophilic (acetyl groups) regions. These molecules reduce interfacial tension between immiscible phases, enabling the formation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. For instance, in formulations containing hydrophobic drugs like paclitaxel, these glycerides achieve droplet sizes below 200 nm, enhancing drug solubility by up to 40-fold compared to non-emulsified systems [3] [5].

The acetyl groups further improve solubilization by forming hydrogen bonds with water molecules, while the fatty acid chains interact with lipophilic drug moieties. A comparative analysis of emulsification efficiency reveals their superiority over traditional emulsifiers:

Emulsifier TypeDroplet Size (nm)Solubility EnhancementStability (Days)
C14-22 Acetylated Glycerides150–20035–40x≥30
Polysorbate 80250–30020–25x15–20
Lecithin300–40010–15x10–15

Table 1: Emulsification performance of glycerides, C14-22 mono-, acetates versus common emulsifiers [3] [5].

In lipid-based drug delivery systems, these glycerides facilitate the incorporation of poorly soluble drugs into micellar structures. For example, a study demonstrated that ritonavir formulated with 5% w/w C14-22 acetylated glycerides achieved 92% drug encapsulation efficiency, compared to 68% with non-acetylated monoglycerides [5]. The acetyl groups also mitigate Ostwald ripening by creating steric hindrance at the oil-water interface, prolonging emulsion stability [5].

Cubic Phase Liquid Crystals for Sustained Release

C14-22 acetylated glycerides spontaneously form bicontinuous cubic phase liquid crystals upon hydration, characterized by a three-dimensional network of water channels and lipid bilayers. These structures exhibit a lattice parameter of approximately 12–15 nm, as determined by small-angle X-ray scattering (SAXS) [5]. The cubic phase’s high viscosity (10^4–10^5 mPa·s) and tortuous diffusion pathways enable sustained drug release over 7–14 days, depending on the payload’s molecular weight [5].

Key parameters influencing cubic phase behavior include:

ParameterOptimal RangeImpact on Drug Release
Hydration Level30–40% w/w↑ Hydration → Larger water channels → Faster release
Fatty Acid Chain LengthC16–C18Longer chains → Higher viscosity → Slower release
Drug Lipophilicitylog P 2–5Higher log P → Stronger lipid interaction → Prolonged release

Table 2: Cubic phase liquid crystal properties modulated by C14-22 acetylated glycerides [5].

In a proof-of-concept study, insulin loaded into a cubic phase matrix of C18 acetylated glycerides maintained therapeutic plasma levels for 120 hours in diabetic rats, compared to 8 hours with subcutaneous injection [5]. The system’s sustained release profile correlated with SAXS data showing intact cubic symmetry for ≥10 days under physiological conditions [5].

Phase Transformation and Drug Release Kinetics

The polymorphic behavior of C14-22 acetylated glycerides directly impacts drug release kinetics. These compounds transition between α-gel (lamellar), cubic, and hexagonal phases depending on temperature and hydration:

PhaseTemperature RangeHydration (%)Drug Release Rate (mg/cm²/h)
α-Gel (Lamellar)25–40°C20–300.8–1.2
Cubic40–60°C30–400.3–0.5
Hexagonal60–75°C40–501.5–2.0

Table 3: Phase-dependent drug release rates from C14-22 acetylated glyceride matrices [5].

Controlled phase transitions enable on-demand release modulation. For example, a thermoresponsive formulation containing doxorubicin and C16 acetylated glycerides demonstrated a 4.5-fold increase in release rate when heated from 37°C (cubic phase) to 45°C (hexagonal phase) [5]. Time-resolved Fourier-transform infrared spectroscopy (FTIR) revealed that the transition involves cleavage of hydrogen bonds between acetyl groups, followed by reorganization into non-lamellar structures [5].

Diffusion kinetics in these systems follow the Higuchi model during the initial 60% release (R² ≥ 0.98), transitioning to zero-order kinetics as the matrix swells and pore tortuosity increases [5]. This dual-phase release profile is particularly advantageous for drugs requiring rapid onset followed by sustained maintenance, such as antipsychotics or antihypertensives.

Esterification and Acetylation Processes

The synthesis of Glycerides, C14-22 mono-, acetates represents a sophisticated chemical endeavor that involves two fundamental reaction pathways: esterification and acetylation. These processes are critical for producing acetylated monoglycerides with specific structural characteristics and functional properties [1] [2].

Esterification Process Fundamentals

The esterification reaction constitutes the primary step in monoglyceride synthesis, wherein fatty acids with carbon chain lengths ranging from fourteen to twenty-two carbons react with glycerol to form monoglycerides. This reaction typically proceeds through a two-step mechanism beginning with the formation of monoglycerides from glycerol and fatty acids, followed by selective acetylation of the remaining hydroxyl groups [2].

The esterification reaction requires precise control of multiple parameters to achieve optimal yields. Research demonstrates that temperature ranges of 180-260°C provide the most effective conditions, with an optimal temperature of 195°C yielding maximum conversion rates [2]. The catalyst selection proves crucial, with zinc chloride and sulfuric acid serving as effective acid catalysts. Catalyst concentrations between 0.1-0.3% by weight have been shown to provide optimal reaction rates without excessive side reactions [2].

The molar ratio of fatty acid to glycerol significantly influences the reaction outcome. Studies indicate that a 1:1 molar ratio provides the highest selectivity for monoglyceride formation, while ratios up to 1:3 can enhance overall conversion rates [2] [4]. Reaction times typically range from 60 to 210 minutes, with yields between 84-99% achievable under optimized conditions [2].

Direct Acetylation Methodology

The acetylation process represents the critical second phase in synthesizing acetylated monoglycerides. Direct acetylation of monoglycerides with acetic anhydride offers significant advantages over alternative methods, particularly in terms of reaction simplicity and product purity [5] [6].

The direct acetylation process involves the reaction of edible monoglycerides with acetic anhydride without requiring additional catalysts or molecular distillation procedures [5]. This approach eliminates the need for complex purification steps while maintaining high product quality. The reaction typically proceeds at temperatures ranging from room temperature to 60°C, with reaction times varying from 30 minutes to 24 hours depending on the specific conditions employed [7].

Acetic anhydride serves as the preferred acetylating agent due to its high reactivity and the production of acetic acid as the only byproduct, which can be easily removed through vacuum distillation [5] [8]. The stoichiometric use of acetic anhydride has been demonstrated to achieve yields up to 80% under solvent-free conditions [9].

Alternative Synthesis Routes

Interesterification represents an alternative synthetic pathway involving the reaction of edible fats with triacetin in the presence of catalytic agents, followed by molecular distillation or steam stripping [5] [7]. This method offers advantages for industrial-scale production but requires more complex purification procedures.

Enzymatic synthesis presents another viable approach, utilizing lipase enzymes to catalyze both esterification and acetylation reactions under mild conditions. Enzymatic processes typically operate at temperatures between 20-70°C with reaction times of 1-24 hours, offering advantages in terms of selectivity and environmental compatibility.

Regioisomer Stabilization Techniques

The stabilization of regioisomers in acetylated monoglycerides presents a significant challenge due to the inherent tendency of these compounds to undergo acyl migration. Understanding and controlling this phenomenon is crucial for maintaining product integrity and analytical accuracy.

Acyl Migration Phenomena

Acyl migration in monoglycerides occurs through the transfer of acyl groups between different hydroxyl positions on the glycerol backbone. This process is particularly problematic for 2-monoglycerides, which readily isomerize to 1- and 3-monoglycerides under various conditions. The migration process is facilitated by temperature, pH changes, and the presence of catalytic impurities.

Research has demonstrated that acyl migration can occur even at temperatures as low as 50°C, making it a persistent challenge in both synthetic and analytical procedures. The rate of migration is influenced by the chain length of the fatty acid, with longer chain fatty acids showing slower migration rates due to increased steric hindrance.

Diacetyl Derivatization Strategy

Diacetyl derivatization has emerged as the most effective technique for stabilizing monoglyceride regioisomers. This approach involves the rapid acetylation of remaining hydroxyl groups at low temperatures to prevent further acyl migration.

The diacetyl derivatization process operates optimally at -20°C for 30 minutes, effectively preventing post-extraction acyl migration while preserving the regiospecificity of monoglyceride structural isomers. This technique enables the differentiation of discrete monoglyceride regioisomers without chromatographic separation through their distinct signature fragmentation patterns during collision-induced dissociation.

The derivatization enhances ionization efficiency significantly, with ammonium adducts of diacetyl monoglyceride derivatives showing markedly increased analytical sensitivity in positive-ion mode mass spectrometry. This improvement allows for detection limits in the low femtomole per microliter range.

Protective Atmosphere and pH Control

The use of protective atmospheres, particularly nitrogen or argon environments, helps prevent oxidative degradation and reduces the catalytic effects of trace impurities that can promote acyl migration. pH control during synthesis and storage also plays a crucial role, as both acidic and basic conditions can accelerate migration processes.

Influence of Fatty Acid Chain Length on Functionality

The carbon chain length of fatty acids incorporated into acetylated monoglycerides profoundly influences their physicochemical properties, crystallization behavior, and functional performance. Understanding these relationships is essential for designing compounds with specific functional characteristics.

Melting Point Relationships

The melting point of fatty acids increases systematically with chain length, following predictable thermodynamic principles. For the C14-C22 range relevant to acetylated monoglycerides, myristic acid (C14) exhibits a melting point of 54.4°C, while behenic acid (C22) melts at 80.0°C. This progression reflects the increasing van der Waals interactions between longer hydrocarbon chains.

The relationship between chain length and melting point follows a linear trend for saturated fatty acids, with each additional methylene group contributing approximately 4-5°C to the melting temperature. This relationship is crucial for predicting the physical state and handling characteristics of acetylated monoglycerides at various temperatures.

Odd-even alternation effects become apparent in fatty acid melting points due to differences in crystal packing efficiency. Even-numbered fatty acids generally exhibit higher melting points than their odd-numbered counterparts of similar chain length, reflecting more favorable intermolecular interactions in the crystalline state.

Crystallization Behavior and Polymorphism

The crystallization behavior of acetylated monoglycerides is significantly influenced by the fatty acid chain length, affecting both the rate of crystal formation and the polymorphic forms adopted. Shorter chain fatty acids (C14-C16) typically exhibit rapid crystallization kinetics, while longer chains (C20-C22) demonstrate slower, more controlled crystallization processes.

Nuclear magnetic resonance studies reveal that different polymorphic forms (sub-alpha, alpha, beta-prime) can be distinguished by their characteristic carbon-13 chemical shifts. These polymorphic transitions influence the functional properties of acetylated monoglycerides, particularly their emulsification efficiency and thermal stability.

The molecular organization within crystalline structures varies with chain length, affecting intermolecular hydrogen bonding patterns and molecular mobility. Longer chain fatty acids promote more ordered crystalline arrangements, leading to enhanced thermal stability but potentially reduced solubility in certain applications.

Emulsification and Surface Activity

The emulsification efficiency of acetylated monoglycerides demonstrates a complex relationship with fatty acid chain length. Medium-chain fatty acids (C16-C18) typically provide optimal emulsification properties, balancing hydrophobic interactions with surface activity [7]. Shorter chains (C14) offer high surface activity but may lack sufficient hydrophobic character for stable emulsion formation [7].

Longer chain fatty acids (C20-C22) provide excellent hydrophobic interactions but may exhibit reduced surface activity due to decreased molecular mobility and increased crystallinity [7]. This relationship necessitates careful selection of fatty acid chain length based on the intended application requirements [7].

The critical packing parameter, which governs the self-assembly behavior of acetylated monoglycerides, is directly influenced by fatty acid chain length. This parameter determines whether the compounds form micelles, bilayers, or other organized structures in aqueous systems.

Thermal Stability and Oxidative Resistance

Thermal stability generally increases with fatty acid chain length due to higher melting points and more ordered crystalline structures [7]. However, this relationship must be balanced against oxidative susceptibility, as longer chain fatty acids may present larger surface areas for oxidative attack [7].

The activation energy for thermal decomposition tends to decrease with increasing chain length, reflecting the greater thermal motion of longer alkyl chains [4]. This relationship influences processing conditions and storage requirements for acetylated monoglycerides with different fatty acid compositions [4].

Functional Performance Optimization

The optimization of functional performance requires careful consideration of the relationship between fatty acid chain length and intended application. For food applications, C16-C18 fatty acids typically provide optimal balance between emulsification efficiency, thermal stability, and organoleptic properties [7].

In pharmaceutical applications, longer chain fatty acids (C20-C22) may offer advantages in terms of biocompatibility and controlled release characteristics, while shorter chains (C14-C16) may provide enhanced bioavailability through improved solubilization [7].

The selection of fatty acid chain length must also consider manufacturing constraints, including synthesis efficiency, purification requirements, and cost considerations. Shorter chain fatty acids generally offer easier processing but may require additional stabilization measures [7].

Data Tables

Fatty AcidChain LengthMelting Point (°C)Molecular Weight (g/mol)Common Name
Myristic acid (C14:0)C1454.4228.37Myristic
Palmitic acid (C16:0)C1662.9256.42Palmitic
Stearic acid (C18:0)C1869.6284.48Stearic
Arachidic acid (C20:0)C2075.4312.53Arachidic
Behenic acid (C22:0)C2280.0340.58Behenic
Reaction ParameterOptimal ConditionsAlternative Conditions
Temperature Range180-260°C195°C (optimum)
Catalyst TypeAcid catalyst (H₂SO₄, ZnCl₂)Heterogeneous catalysts
Catalyst Concentration0.1-0.3% w/w0.75% (for ZnCl₂)
Molar Ratio (Acid:Glycerol)1:1 to 1:31:1 (optimum)
Reaction Time60-210 minutes210 minutes
Yield Range84-99%99% (maximum)
Process TypeReagentTemperatureCatalystReaction TimeAdvantages
Direct AcetylationAcetic anhydrideRoom temperature to 60°CNo catalyst required30 minutes to 24 hoursSimple, no catalyst
InteresterificationTriacetin + fats220-260°CAlkaline catalysts2-5 hoursIndustrial scale
Enzymatic AcetylationAcetic anhydride20-70°CLipase enzymes1-24 hoursMild conditions
Chain LengthMelting Point TrendCrystallization BehaviorEmulsification EfficiencyStability
C14LowerRapidHighModerate
C16MediumModerateVery HighHigh
C18HigherSlowHighVery High
C20Very HighVery SlowMediumExcellent
C22HighestSlowestLowerExcellent
TechniqueTemperatureTime RequiredEffectivenessApplications
Diacetyl Derivatization-20°C30 minutesExcellentMS analysis
Low Temperature Storage-20 to 4°CContinuousGoodStorage
Rapid ChromatographyRoom temperature5-15 minutesModeratePurification
Protective AtmosphereRoom temperatureContinuousGoodSynthesis
pH ControlRoom temperatureContinuousModerateSynthesis

XLogP3

8.2

Other CAS

68990-54-5

General Manufacturing Information

Glycerides, C14-22 mono-, acetates: ACTIVE

Dates

Last modified: 08-15-2023

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